molecular formula C17H21N3O3 B595334 tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate CAS No. 1215230-27-5

tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate

Cat. No.: B595334
CAS No.: 1215230-27-5
M. Wt: 315.373
InChI Key: URNFMZBIMNPVJP-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines.

Preparation Methods

The synthesis of tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 3-oxo-2-phenyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-17(2,3)23-16(22)19-10-9-13-14(11-19)18-20(15(13)21)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNFMZBIMNPVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN(C2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729111
Record name tert-Butyl 3-oxo-2-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215230-27-5
Record name tert-Butyl 3-oxo-2-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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